molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-

Cat. No.: B11950812
CAS No.: 61760-26-7
M. Wt: 238.24 g/mol
InChI Key: SAGNZOWBDHLCJD-UHFFFAOYSA-N
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Description

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a nitrogen-containing bicyclic heterocycle. This compound has garnered significant attention due to its wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The pyrido[1,2-a]pyrimidine scaffold is particularly important in drug discovery and development, exhibiting various biological activities such as antipsychotic, tranquilizing, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial, and spinal muscular atrophy (SMA) drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- can be achieved through various methods. One notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF), using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. This protocol is known for its simplicity, broad substrate scope, good functional group tolerance, and scalability .

Industrial Production Methods

Industrial production methods for this compound often involve transition metal-catalyzed protocols. These include Pd-catalyzed regioselective C–H alkenylation, Pd-catalyzed enolic C–OH activation-arylation, Pd-catalyzed carbonylative cycloamidation of ketoimines, Mn-catalyzed carbonylative alkyne annulations, Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates, and Rh-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- stands out due to its broad range of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various modifications, making it a valuable compound in drug discovery and development .

Properties

CAS No.

61760-26-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H

InChI Key

SAGNZOWBDHLCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O

Origin of Product

United States

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